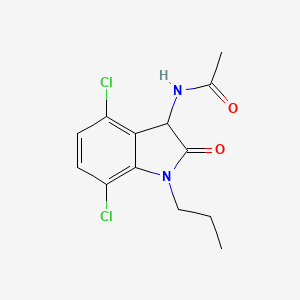![molecular formula C18H13ClF3NO4 B4710223 6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol](/img/structure/B4710223.png)
6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol
Übersicht
Beschreibung
6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. This compound is also known as CL-316,243 and is a selective beta-3 adrenergic receptor agonist.
Wirkmechanismus
The mechanism of action of 6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol involves the activation of beta-3 adrenergic receptors. These receptors are found in adipose tissue and skeletal muscle and are involved in the regulation of lipolysis and thermogenesis. When activated, these receptors stimulate the breakdown of stored fat and increase energy expenditure, which can lead to weight loss and improved metabolic function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. The compound has been found to increase energy expenditure, reduce food intake, and improve glucose tolerance. It has also been shown to reduce body weight and adiposity in obese animals. These effects are thought to be mediated through the activation of beta-3 adrenergic receptors and the subsequent stimulation of lipolysis and thermogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol in lab experiments is its specificity for beta-3 adrenergic receptors. This allows researchers to investigate the effects of beta-3 receptor activation on metabolic function without the confounding effects of other receptors. However, one limitation of using this compound is its potential toxicity. High doses of the compound have been found to cause liver damage in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol. One direction is the development of novel beta-3 adrenergic receptor agonists with improved specificity and reduced toxicity. Another direction is the investigation of the compound's effects on other metabolic pathways, such as insulin signaling and inflammation. Additionally, the potential use of the compound in the treatment of metabolic disorders in humans warrants further investigation.
Wissenschaftliche Forschungsanwendungen
6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol has been extensively studied for its potential applications in the field of medicine. The compound has been found to be a selective beta-3 adrenergic receptor agonist, which means it can activate specific receptors in the body that are involved in the regulation of metabolism and thermogenesis. This property of the compound has led to its investigation as a potential treatment for obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3NO4/c1-25-12-8-7-10(14(24)16(12)26-2)15-13(9-5-3-4-6-11(9)19)17(23-27-15)18(20,21)22/h3-8,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKVOHISUKXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC=CC=C3Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[5-(2,4-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4710143.png)
![ethyl 2-[(pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4710145.png)

![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4710154.png)
![8-(2,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4710160.png)
![3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4710168.png)



![N-[4-(4-morpholinylmethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4710200.png)


![N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4710218.png)
![N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B4710229.png)